molecular formula C23H21ClN2O2S B2625708 3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 2034408-81-4

3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No. B2625708
CAS RN: 2034408-81-4
M. Wt: 424.94
InChI Key: KVSLRXYGMBAPFC-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C23H21ClN2O2S and its molecular weight is 424.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Characterization

The compound's molecular structure has been characterized through various studies. For instance, the crystal structure analysis of similar compounds indicates complex molecular arrangements and intermolecular interactions. In one study, the piperidine ring of a related tetrahydroisoquinolinone unit was found to adopt a screw-boat conformation, highlighting intricate molecular geometries in these classes of compounds (Akkurt et al., 2009). Similarly, a crystal structure analysis of a related compound revealed that the cyclohexene ring of its tetrahydroisoquinoline unit is non-planar, indicating complex spatial arrangements which could be significant in studying molecular interactions and functionalities (Akkurt et al., 2021).

Synthesis and Derivatives

The compound belongs to a class that has been extensively studied for synthesis and derivative formation. One study delved into the synthesis of novel tetrahydroisoquinolinones incorporating pharmacologically interesting fragments, showcasing the compound's potential as a precursor or analog in drug development (Kandinska et al., 2006). Another study reported on the synthesis of related compounds, which were found to have significant HIV-1 reverse transcriptase inhibitory activity, suggesting potential therapeutic applications in antiviral drug development (Murugesan et al., 2010).

Pharmacological Interest

Compounds in this class have been associated with a range of pharmacological activities. For instance, certain derivatives have been reported to demonstrate sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and even antimicrobial action. This highlights the compound's relevance in exploring new therapeutic agents (Zablotskaya et al., 2013). Moreover, synthesis and anticonvulsant studies of structurally related compounds have shown promising results against generalized seizures, further underlining the potential biomedical applications of these chemical structures (Idris et al., 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O2S/c24-19-4-1-3-16(13-19)6-9-22(27)25-20-8-7-17-10-11-26(15-18(17)14-20)23(28)21-5-2-12-29-21/h1-5,7-8,12-14H,6,9-11,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSLRXYGMBAPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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